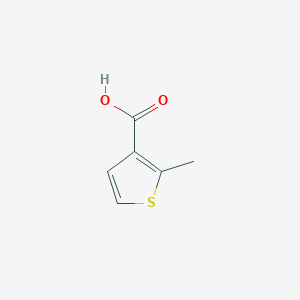

2-Methylthiophene-3-carboxylic acid

Beschreibung

2-Methylthiophene-3-carboxylic acid (CAS: 1918-78-1) is a thiophene derivative with a carboxylic acid group at position 3 and a methyl substituent at position 2. Its molecular formula is C₆H₆O₂S, with a molecular weight of 142.18 g/mol . This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its synthesis involves hydrolysis of esters (e.g., tert-butyl 2-methylthiophene-3-carboxylate) or direct carboxylation methods, achieving yields up to 66% . Key hazards include skin/eye irritation and acute toxicity (H302, H315, H319, H332, H335), necessitating precautions during handling .

Eigenschaften

IUPAC Name |

2-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOPBSZDIBXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405016 | |

| Record name | 2-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-78-1 | |

| Record name | 2-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTHIOPHENE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Formation of the Grignard Reagent

2-Bromo-3-methylthiophene reacts with magnesium in THF under reflux to form the Grignard intermediate. Isopropyl bromide initiates magnesium activation, enabling efficient metal-halogen exchange.

Step 2: Carboxylation and Acidification

Carbon dioxide is bubbled into the Grignard solution at 25–35°C, followed by acidification with concentrated HCl to pH ≤2. Extraction and solvent evaporation yield 3-methyl-2-thiophenecarboxylic acid with a ~80% yield .

Optimization Highlights :

-

Solvent Choice : THF enhances Grignard stability and CO₂ solubility.

-

Temperature Control : Room-temperature carboxylation reduces energy costs.

Industrial Applicability :

-

Avoids cryogenic conditions.

-

Compatible with continuous-flow reactors for large-scale production.

Hydrolysis of Ethyl 2-Methylthiophene-3-carboxylate

Ethyl 2-methylthiophene-3-carboxylate serves as a hydrolyzable precursor. A PubMed study reports its synthesis from 2-methylthiophene via Friedel-Crafts acylation, avoiding strong bases. Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yields the carboxylic acid.

Key Advantages :

Reaction Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Esterification | Acetyl chloride, AlCl₃ | 0–5°C | 75% |

| Hydrolysis | HCl/H₂O | Reflux | 90% |

Chlorination-Carboxylation of 3-Methylthiophene

A alternative route involves chlorinating 3-methylthiophene with sulfuryl chloride (SO₂Cl₂) at ≤15°C to form 2-chloro-3-methylthiophene. Subsequent carboxylation via Grignard chemistry (as in Method 2) achieves a 75–85% yield .

Regioselectivity Considerations :

-

Chlorination favors the 2-position due to electron-donating methyl group directing effects.

-

Pd-catalyzed cross-coupling variants remain underexplored.

Oxidative Methods and Recent Innovations

Sulfonation-Aromatization

A 2020 Chinese patent (CN111732568B) describes sulfonating 5-methyl-4-oxotetrahydrothiophene-3-methyl formate with methanesulfonyl chloride, followed by aromatization with oxygen. While targeting sulfonyl chloride derivatives, this method highlights the versatility of thiophene intermediates.

Catalytic Carbonylation

Emerging approaches employ palladium catalysts for direct C–H carboxylation, though yields (<30%) and regioselectivity issues limit practicality.

Comparative Analysis of Methods

| Method | Yield | Temperature | Scalability | Cost |

|---|---|---|---|---|

| Lithiation-Methylation | 20% | −78°C | Low | High |

| Grignard Carboxylation | 80% | 25–35°C | High | Medium |

| Ester Hydrolysis | 52% | 0–30°C | High | Low |

| Chlorination Route | 75% | ≤15°C | Medium | Medium |

Key Trends :

-

Grignard carboxylation balances yield and scalability, making it preferred for industrial use.

-

Ester hydrolysis offers operational simplicity but requires additional steps.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding sulfoxide or sulfone.

Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst is a common method.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Methylthiophene-3-carboxylic acid serves as a crucial building block in synthesizing more complex thiophene derivatives. These derivatives are integral to developing organic semiconductors and light-emitting diodes (LEDs), which are pivotal in modern electronics .

Biology

In biological research, this compound is utilized in synthesizing biologically active molecules. Notably, it has been explored for its potential anti-inflammatory and antimicrobial properties. A study highlighted its role in developing new classes of inhibitors for d-amino acid oxidase (DAO), which is significant in treating schizophrenia and other neurological disorders .

Medicine

The compound acts as an intermediate in drug synthesis, particularly targeting specific enzymes or receptors. Its derivatives have shown promise in medicinal chemistry, contributing to the development of pharmaceuticals aimed at various therapeutic targets .

Industry

In industrial applications, this compound is used to produce materials with specific electronic properties. This includes conductive polymers that are essential for various applications in electronics and materials science .

Inhibition of d-Amino Acid Oxidase

A significant study investigated the structure-activity relationship (SAR) of thiophene carboxylic acids as inhibitors of DAO. The research revealed that substituents on the thiophene ring could significantly affect inhibitory potency. For instance, certain modifications led to IC₅₀ values as low as 0.09 µM, indicating strong potential for therapeutic applications .

Development of Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances their electrical conductivity. This application is particularly relevant for developing flexible electronic devices and sensors, showcasing the compound's versatility .

Antibacterial Evaluation

Another study focused on synthesizing new derivatives of this compound and evaluating their antibacterial properties. The findings suggested that certain derivatives exhibited significant activity against various bacterial strains, indicating potential for pharmaceutical development .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Building block for thiophene derivatives | Essential for organic semiconductors and LEDs |

| Biology | Synthesis of biologically active molecules | Potential anti-inflammatory and antimicrobial properties |

| Medicine | Intermediate in drug synthesis | Targeting specific enzymes/receptors |

| Industry | Production of conductive polymers | Key for flexible electronics and sensors |

Wirkmechanismus

The mechanism of action of 2-Methylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-carboxylic Acid (CAS: 527-72-0)

3-Methylthiophene-2-carboxylic Acid (CAS: 23806-24-8)

- Structure : Carboxylic acid at position 2; methyl at position 3 (positional isomer of the target compound).

- Molecular Formula : C₆H₆O₂S.

- Synthesis : Prepared via a two-step reaction from 2-chloro-3-methylthiophene .

- Reactivity : Lithiation with LDA yields a 35:65 mixture of side-chain and nuclear (position 5) products, contrasting with the regioselective side-chain lithiation of 2-methylthiophene-3-carboxylic acid .

- Applications : Intermediate for synthesizing 4,5-dichlorothiophene derivatives in pharmaceuticals .

Thiophene-3-acetic Acid (CAS: 6964-21-2)

2-(Difluoromethyl)thiophene-3-carboxylic Acid

2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic Acid (CAS: 105508-53-0)

- Structure : Methoxy-oxoethyl group at position 2; carboxylic acid at position 3.

- Molecular Formula : C₈H₈O₄S.

- Applications : The ester group allows for further functionalization, such as hydrolysis to free acids or amidation .

Comparative Data Table

Biologische Aktivität

2-Methylthiophene-3-carboxylic acid (CAS No. 1918-78-1) is a sulfur-containing aromatic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of d-amino acid oxidase (DAO). This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C6H6O2S

- Molecular Weight : 142.18 g/mol

- Synonyms : 3-Carboxy-2-methylthiophene, 2-Methyl-3-thiophenecarboxylic acid

Inhibition of d-Amino Acid Oxidase (DAO)

Recent studies have identified this compound as a potent inhibitor of DAO, an enzyme involved in the metabolism of d-amino acids, which are implicated in various neurological disorders. The compound exhibits low micromolar inhibitory potency, with an IC50 value of approximately 4.4 µM .

Structure-Activity Relationship (SAR) Findings :

- Substituent Effects : Small substituents on the thiophene ring are well-tolerated, enhancing inhibitory activity .

- Crystal Structure Insights : X-ray crystallography has shown that the thiophene ring interacts favorably with Tyr224 in the active site of DAO, suggesting that modifications to this region can influence potency .

- Molecular Dynamics Simulations : These simulations indicate that hydrophobic interactions between the thiophene scaffold and the enzyme's active site are crucial for binding affinity .

Case Study 1: DAO Inhibition and Neuroprotection

In a study examining the neuroprotective effects of DAO inhibitors, this compound was found to significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The compound's ability to inhibit DAO led to increased levels of neuroprotective d-amino acids, suggesting a potential therapeutic role in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another investigation into the antimicrobial properties of thiophene derivatives, including this compound, revealed moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for 2-Methylthiophene-3-carboxylic acid and its derivatives in academic research?

- Methodological Answer : A common approach involves coupling reactions using agents like EDC·HCl. For example, 2-Methylthiophene-3-carboxylic anhydride is synthesized by reacting the acid with EDC·HCl (0.5 equiv) in dichloromethane (CH₂Cl₂) under reflux conditions . Derivatives such as tetrahydrobenzo[b]thiophene-3-carboxylates are synthesized via refluxing intermediates with anhydrides (e.g., succinic anhydride) in CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC using methanol-water gradients . Key steps include stoichiometric optimization, inert atmosphere use, and chromatographic purification.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Gloves must be inspected for permeability and breakthrough time .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Incompatibilities : Avoid contact with strong oxidizers, acids, or bases to prevent hazardous reactions (e.g., decomposition into CO, CO₂, sulfur oxides) .

- Storage : Keep in a cool, dry place away from incompatible materials .

Q. Which analytical techniques are most suitable for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Identify functional groups (e.g., C=O stretch at ~1709 cm⁻¹, C-O at ~1264 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to confirm structure (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid carbons at ~165 ppm) .

- Chromatography : Reverse-phase HPLC with methanol-water gradients for purity assessment .

- Physical Properties : Melting point analysis (e.g., 223–226°C for derivatives) .

Advanced Research Questions

Q. How do environmental factors such as pH and temperature influence the stability and reactivity of this compound?

- Methodological Answer :

- pH Sensitivity : Strongly acidic or alkaline conditions degrade the compound, producing hazardous byproducts (e.g., sulfur oxides). Neutral pH is recommended for storage .

- Temperature : Stability is maintained under ambient conditions, but elevated temperatures during synthesis (e.g., reflux at 40–50°C) require controlled environments to prevent side reactions .

Q. What are the current challenges in elucidating the biological mechanisms of this compound derivatives?

- Methodological Answer : Key challenges include:

- Mechanistic Gaps : Limited data on specific biological targets (e.g., enzymes or receptors) .

- Bioactivity Optimization : Structural modifications (e.g., esterification, amidation) are empirically tested without clear structure-activity relationship (SAR) models .

- Solutions : High-throughput screening and computational docking studies are proposed to identify targets and refine SAR .

Q. What methodological approaches are used to optimize the synthesis of this compound derivatives with high yield and purity?

- Methodological Answer :

- Reagent Ratios : Adjusting equivalents of coupling agents (e.g., EDC·HCl at 0.5–1.0 equiv) to minimize byproducts .

- Catalysis : Exploring metal catalysts (e.g., CuH) for reductive coupling to improve regioselectivity .

- Purification : Gradient HPLC (30%→100% methanol) to isolate high-purity products (>95%) .

Q. How can structural modifications of this compound enhance its pharmacological properties?

- Methodological Answer :

- Esterification/Amidation : Derivatives like methyl esters or amides improve bioavailability by increasing lipophilicity .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) or aryl moieties enhances antibacterial activity (e.g., MIC values <10 µg/mL) .

- Validation : In vitro assays (e.g., bacterial growth inhibition) and pharmacokinetic profiling (e.g., plasma stability tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.